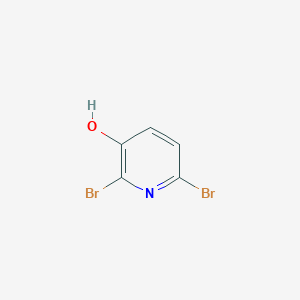

2,6-Dibromo-3-hydroxypyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dibromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOLKIWJSXSHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216238 | |

| Record name | 2,6-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-33-1 | |

| Record name | 2,6-Dibromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromopyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-hydroxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxyl group and two bromine atoms on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further functionalization, while the bromine atoms can be utilized in various cross-coupling reactions to introduce diverse substituents. This guide provides a comprehensive overview of the plausible synthesis routes for this compound, including detailed experimental protocols and a discussion of the underlying chemical principles.

Proposed Synthesis Route: Direct Dibromination of 3-Hydroxypyridine

The most direct and plausible route to this compound is the electrophilic bromination of the readily available starting material, 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group, meaning it increases the electron density of the pyridine ring and directs incoming electrophiles to specific positions. In the case of 3-hydroxypyridine, the ortho positions (2 and 4) and the para position (6) are activated towards electrophilic substitution.

To achieve the desired 2,6-disubstituted product, careful control of the reaction conditions, particularly the stoichiometry of the brominating agent, is crucial to minimize the formation of the mono-brominated and tri-brominated byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous bromination reactions of activated pyridines. Optimization may be required to achieve the desired yield and purity.

Materials:

-

3-Hydroxypyridine

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration and chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Slowly add a solution of bromine (2.0 - 2.2 eq) in glacial acetic acid to the cooled solution of 3-hydroxypyridine over a period of 1-2 hours, while maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide (2.0 - 2.2 eq) can be added portion-wise.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench any unreacted bromine. The color of the solution should change from reddish-brown to colorless.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product will likely be a mixture of mono-, di-, and possibly tri-brominated pyridines. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired this compound should be collected and the solvent evaporated to yield the pure product.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3-Hydroxypyridine |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) |

| Stoichiometry (Brominating Agent) | 2.0 - 2.2 equivalents |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours |

| Theoretical Yield | Dependent on starting material quantity |

| Expected Purity (after chromatography) | >95% |

Logical Relationship of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 3-hydroxypyridine.

Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis of this compound, it is important to understand its potential applications. Halogenated pyridines are prevalent scaffolds in many biologically active compounds. The introduction of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes and receptors.

The this compound core can be envisioned as a starting point for the development of inhibitors for various signaling pathways implicated in diseases like cancer, inflammation, and neurodegenerative disorders. The bromine atoms can serve as handles for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, to introduce a wide range of substituents and explore structure-activity relationships (SAR).

The logical relationship for its potential use in drug discovery is outlined below.

A Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-hydroxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on the pyridine ring, make it a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its central role as a building block in synthetic chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Br₂NO | [1] |

| Molecular Weight | 252.89 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 164 - 168 °C | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in methanol | |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its application in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a slow, controlled rate.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high degree of purity.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its biological behavior.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of a titrant.

-

Procedure: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Procedure: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Role in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its functional groups offer multiple reaction sites for further chemical transformations.

Caption: Synthetic utility of this compound.

The diagram above illustrates the versatility of this compound as a synthetic intermediate. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 2 and 6 positions of the pyridine ring. The hydroxyl group can be readily functionalized, for example, through etherification, to further modify the molecule's properties. These transformations enable the synthesis of a wide array of complex molecules with potential applications as pharmaceuticals and agrochemicals.[1] The pyridine scaffold itself is a common feature in many approved drugs, highlighting the importance of intermediates like this compound in drug discovery.[2][3][4]

References

An In-depth Technical Guide to 2,6-Dibromo-3-hydroxypyridine (CAS 6602-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-hydroxypyridine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on a pyridine ring, make it a versatile precursor for the synthesis of a variety of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its emerging role in the development of biologically active molecules, particularly as a scaffold for kinase inhibitors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 3.

Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 6602-33-1 | [1][2][3] |

| Molecular Formula | C₅H₃Br₂NO | [1][2] |

| Molecular Weight | 252.89 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dibromo-3-pyridinol | [2] |

| Canonical SMILES | C1=C(C(=NC(=C1)Br)Br)O | |

| InChI Key | RKOLKIWJSXSHLV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Solid, White to light yellow powder/crystal | [2] |

| Melting Point | 164-168 °C | [2] |

| Boiling Point | 338.9±37.0 °C (Predicted) | |

| Density | 2.535±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol. | [2] |

| Purity | ≥97% | [2] |

Synthesis and Experimental Protocols

General Synthetic Approach: Electrophilic Bromination of 3-Hydroxypyridine

A common method for the bromination of aromatic compounds is the use of a brominating agent in the presence of a suitable solvent and catalyst.

-

Starting Material: 3-Hydroxypyridine

-

Brominating Agent: Molecular bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: A solvent that is inert to the reaction conditions, such as acetic acid, methanol, or a chlorinated solvent.

-

Catalyst: A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be employed to enhance the electrophilicity of the bromine.

Illustrative Experimental Workflow

The following diagram outlines a general workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be consistent with the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum would display signals for the five distinct carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 252.89), with a characteristic isotopic pattern due to the presence of two bromine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H and C-N bonds, as well as vibrations associated with the aromatic ring. |

| Purity (Titration) | Neutralization titration can be used to determine the purity of the final product.[2] |

Biological Activity and Applications in Drug Discovery

While direct studies on the biological activity of this compound are limited, its significance lies in its role as a key intermediate for the synthesis of pharmacologically active compounds. The introduction of bromine atoms can enhance the biological activity of the parent pyridine molecule.[4] Brominated pyridines have been investigated for their potential anticancer and antimicrobial properties.[4]

Precursor to Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This class of compounds is of great interest in medicinal chemistry as they are known to act as potent inhibitors of various protein kinases.[5] Kinases are crucial enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of kinase inhibitors.

The ability to functionalize the this compound scaffold allows for the generation of diverse libraries of pyrido[2,3-d]pyrimidines, which can then be screened for their inhibitory activity against specific kinase targets. This makes this compound a valuable tool for drug discovery and development programs focused on kinase-driven diseases.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]

-

Storage: Store in a cool, dry, and well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules. Its well-defined structure and reactivity make it an important building block for the development of novel pharmaceutical agents, particularly in the area of kinase inhibitors. Further research into the direct biological activities of this compound and the development of detailed, optimized synthetic protocols will continue to enhance its value to the scientific and drug development communities.

References

- 1. This compound | 6602-33-1 [sigmaaldrich.com]

- 2. This compound | 6602-33-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 6602-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dibromo-3-pyridinol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2,6-Dibromo-3-pyridinol

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for 2,6-Dibromo-3-pyridinol (CAS RN: 6602-33-1), a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

Understanding the fundamental properties of 2,6-Dibromo-3-pyridinol is the first step in establishing appropriate handling and storage protocols. The compound is a solid, appearing as a white to light yellow powder or crystal.[2][3]

| Property | Value | Source |

| CAS Number | 6602-33-1 | [1][2][3][4] |

| Molecular Formula | C₅H₃Br₂NO | [2] |

| Molecular Weight | 252.89 g/mol | [2] |

| Appearance | White to Light yellow powder to crystal | [2][3] |

| Melting Point | 164.0 to 168.0 °C[2][3]; 166 °C | [2][3] |

| Purity | >97.0% (Titration) | [1][2][3] |

| Synonyms | 2,6-Dibromo-3-hydroxypyridine | [1][2][3] |

| Solubility | Soluble in Methanol | [2] |

Stability Profile

The stability of 2,6-Dibromo-3-pyridinol is influenced by environmental factors such as temperature, light, and the presence of incompatible substances.

General Stability

Safety data for closely related compounds suggests that halogenated pyridinols are generally stable under normal, recommended storage conditions.[5][6][7] However, specific stressors can lead to degradation.

Conditions to Avoid

To maintain the compound's integrity, exposure to the following should be minimized:

-

Heat and Ignition Sources : Avoid high temperatures, sparks, and open flames.[6][8][9][10]

-

Incompatible Materials : Direct contact with strong oxidizing agents and strong acids should be prevented.[5][6][8][9]

-

Sunlight : Storage away from direct sunlight is recommended, implying potential photosensitivity.[8]

Hazardous Decomposition Products

In the event of a fire or thermal decomposition, 2,6-Dibromo-3-pyridinol may break down into hazardous substances.[5][6][11] These include:

Caption: General decomposition of 2,6-Dibromo-3-pyridinol under stress.

Recommended Storage Conditions

Proper storage is critical for preserving the purity and stability of 2,6-Dibromo-3-pyridinol. Recommendations vary slightly among suppliers, but a consistent theme of a controlled, isolated environment emerges.

| Parameter | Recommendation | Source(s) |

| Temperature | Room Temperature (Recommended in a cool place, <15°C) | [2] |

| Keep refrigerated | [5] | |

| Cool, dry place | [6][8][10] | |

| Atmosphere | Dry, well-ventilated area | [5][6][8][10] |

| Container | Tightly closed container | [5][6][7][8][9][10][11][12] |

| Light | Store away from direct sunlight (dark place) | [2][8] |

| Segregation | Store segregated from incompatible chemicals (e.g., strong oxidizers) | [8] |

Consolidated Recommendation: For optimal stability, 2,6-Dibromo-3-pyridinol should be stored in a tightly sealed container in a refrigerated, dry, dark, and well-ventilated area. The storage location should be separate from strong oxidizing agents and acids.

Experimental Protocol: Stability Testing

While specific stability studies for 2,6-Dibromo-3-pyridinol are not publicly available, a standard protocol based on ICH guidelines can be established to assess its stability under various conditions.

Objective

To evaluate the stability of 2,6-Dibromo-3-pyridinol under long-term and accelerated storage conditions to determine its re-test period or shelf life.

Materials and Equipment

-

2,6-Dibromo-3-pyridinol (minimum of three batches)

-

Container closure systems identical to those proposed for marketing

-

Calibrated stability chambers

-

Validated stability-indicating HPLC method (for assay and impurity profiling)

-

Karl Fischer titrator (for water content)

-

pH meter

-

Spectrophotometer

Experimental Procedure

1. Initial Analysis (Time Zero):

-

Perform a complete analysis on all batches, including appearance, assay, purity (by HPLC), water content, and melting point.

2. Long-Term Stability Testing:

-

Storage Condition: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][14][15]

-

Duration: Continue for a period sufficient to cover the proposed re-test period (e.g., 24 months).[14]

3. Accelerated Stability Testing:

-

Storage Condition: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing Frequency: Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[15]

-

Evaluation: If a "significant change" occurs, additional testing at an intermediate condition (30 °C ± 2 °C / 65% RH ± 5% RH) should be conducted.[13][14][15] A significant change is typically defined as a 5% change in assay from its initial value or failure to meet any other specification.

4. Stress Testing (Forced Degradation):

-

Expose the compound to heat (e.g., 60°C), light (ICH Q1B photostability testing), acid/base hydrolysis (e.g., 0.1N HCl, 0.1N NaOH), and oxidation (e.g., 3% H₂O₂).

-

The goal is to generate a modest level of degradation (10-30%) to demonstrate the specificity of the analytical method and identify potential degradation products.[13]

Data Evaluation

Analyze the data for trends over time. The stability profile is established by evaluating the assay values, impurity levels, and physical characteristics at each time point. This information is used to propose a re-test period, during which the compound is expected to remain within its quality specifications under the defined storage conditions.

Caption: Decision workflow for proper handling and storage.

Conclusion

2,6-Dibromo-3-pyridinol is a stable compound when handled and stored correctly. The key to maintaining its long-term integrity lies in preventing exposure to heat, light, and incompatible materials such as strong oxidizing agents. The recommended storage condition is in a tightly sealed container within a cool (preferably refrigerated), dry, dark, and well-ventilated environment. Adherence to these guidelines and the principles of formal stability testing will ensure the compound's quality and reliability for research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6602-33-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 6602-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. database.ich.org [database.ich.org]

- 14. qlaboratories.com [qlaboratories.com]

- 15. ema.europa.eu [ema.europa.eu]

Spectroscopic Data for 2,6-Dibromo-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-Dibromo-3-hydroxypyridine (CAS No. 6602-33-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the pyridine ring. The two bromine atoms are expected to have a significant deshielding effect on the adjacent carbon and hydrogen atoms, while the hydroxyl group will also influence the electronic environment of the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 7.4 - 7.6 | Doublet | ~ 8.0 | H-4 |

| ~ 7.1 - 7.3 | Doublet | ~ 8.0 | H-5 |

| ~ 5.0 - 6.0 | Broad Singlet | - | O-H |

Note: Solvent is assumed to be DMSO-d₆. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 - 155 | C-3 |

| ~ 140 - 145 | C-5 |

| ~ 135 - 140 | C-2 |

| ~ 125 - 130 | C-6 |

| ~ 120 - 125 | C-4 |

Note: Solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrations of the functional groups present in this compound.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H Stretch | Hydroxyl |

| 3000 - 3100 (weak) | C-H Stretch | Aromatic |

| 1550 - 1600 | C=C Stretch | Aromatic Ring |

| 1400 - 1500 | C=N Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Phenolic |

| 550 - 700 | C-Br Stretch | Bromo |

Mass Spectrometry (MS)

The predicted mass spectrometry data includes the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms. The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 251 | [M]⁺ | Corresponding to C₅H₃⁷⁹Br₂NO |

| 253 | [M+2]⁺ | Corresponding to C₅H₃⁷⁹Br⁸¹BrNO |

| 255 | [M+4]⁺ | Corresponding to C₅H₃⁸¹Br₂NO |

| 172/174 | [M-Br]⁺ | Loss of a bromine radical |

| 144/146 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide |

The expected intensity ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 1:2:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Emerging Therapeutic Potential of 2,6-Dibromo-3-hydroxypyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs. The strategic functionalization of the pyridine ring can profoundly influence its biological activity. This technical guide focuses on the potential biological activities of a specific class of substituted pyridines: 2,6-Dibromo-3-hydroxypyridine and its analogs. These compounds, characterized by a hydroxyl group and two bromine atoms on the pyridine core, present a unique electronic and steric profile that makes them intriguing candidates for drug discovery. This document provides an in-depth overview of their potential anticancer and antimicrobial activities, detailed experimental protocols for their synthesis and evaluation, and insights into the signaling pathways they may modulate.

Core Synthesis and Derivatization

The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of analogs. The reactivity of the bromine and hydroxyl groups allows for various chemical modifications. A general synthetic approach involves the initial synthesis of the core structure, followed by derivatization.

Synthesis of the this compound Core

A common method for the synthesis of the this compound core involves the bromination of 3-hydroxypyridine.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl), Diethyl ether.

-

Procedure:

-

An aqueous solution of sodium hydroxide is prepared and cooled to a low temperature (-10 to 0 °C) in an ice-salt bath.

-

Liquid bromine is added dropwise to the cooled NaOH solution.

-

3-Hydroxypyridine is dissolved in a separate aqueous NaOH solution.

-

The 3-hydroxypyridine solution is then added dropwise to the bromine solution while maintaining the temperature between 10-15 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.

-

The pH of the solution is adjusted to 7 using an acid.

-

The crude product is then purified by recrystallization to yield this compound.

-

Derivatization Strategies

The this compound core can be further modified at the hydroxyl group or by substitution of the bromine atoms to generate a library of analogs.

-

O-Alkylation/O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents, altering the compound's lipophilicity and hydrogen bonding capacity.

-

Cross-Coupling Reactions: The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2,6-Dihalo-3-hydroxypyridine Derivative

-

Materials: 2,6-Dihalo-3-hydroxypyridine derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

In a microwave reactor vial, combine the 2,6-dihalo-3-hydroxypyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).

-

Add the solvent mixture to the vial.

-

Seal the vial and heat it in a microwave reactor at 100°C for 15-20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Potential Biological Activities

While specific data on a broad range of this compound analogs is emerging, the existing literature on related pyridine derivatives suggests significant potential in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines. The introduction of halogen atoms, such as bromine, can enhance this activity. The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays.

Table 1: Representative Anticancer Activity of Substituted Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Acyl-2,6-diaminopyridines | HeLa, HCT116, A375 | Potent Inhibition | [1] |

| Pyrido[2,3-d]pyrimidines | Human breast, colon, and bladder cancer cell lines | Significant Cytotoxicity | [2] |

| Dihydropyridine Analogs | HeLa, MCF-7 | Potent Inhibition | [3] |

Experimental Protocol: MTT Assay for Anticancer Activity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Antimicrobial Activity

The pyridine nucleus is a key component of many antimicrobial agents. The unique electronic properties conferred by the hydroxyl and bromine substituents on the this compound core suggest that its analogs could exhibit significant antimicrobial activity.

Table 2: Representative Antimicrobial Activity of Substituted Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,6-Disubstituted Pyridine Thiosemicarbazones | Mycobacterium tuberculosis (resistant strain) | 0.5 - 4 | [4][5] |

| Pyridine-Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | <0.0048 - 0.0195 (mg/mL) | [6] |

| Transition Metal Complexes of Pyridines | B. subtilis, E. coli, S. cerevisiae, C. albicans | 8 - 128 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Potential Signaling Pathways

The biological activity of pyridine derivatives is often attributed to their ability to modulate specific cellular signaling pathways. While the precise mechanisms of action for this compound analogs are yet to be fully elucidated, related compounds have been shown to interfere with key pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have reported that pyridine-containing compounds can inhibit this pathway.[3]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some pyridine derivatives have been shown to dually block both the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound analogs is expected to be highly dependent on the nature and position of the substituents. A systematic SAR study is crucial for optimizing the potency and selectivity of these compounds.

Experimental Workflow Overview

The discovery and development of novel bioactive this compound analogs follow a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of reactive handles for chemical modification allows for the creation of diverse analog libraries with the potential for significant anticancer and antimicrobial activities. Preliminary insights from related pyridine derivatives suggest that these compounds may exert their effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. Further systematic synthesis, biological evaluation, and mechanistic studies are warranted to fully unlock the therapeutic potential of this intriguing class of compounds. This technical guide provides a foundational framework for researchers to embark on such investigations.

References

- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 6. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the hydroxyl group on the pyridine ring

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxypyridine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of the hydroxyl group. This guide provides a comprehensive technical overview of the chemical behavior of the hydroxyl group on the pyridine ring. It delves into the critical concepts of tautomerism, the ambident nucleophilicity of the resulting pyridones, and the various strategies to harness this reactivity for synthetic applications. Key transformations, including O-alkylation, O-acylation, and activation for cross-coupling reactions, are discussed in detail. This document serves as a resource for professionals in drug development and chemical research, offering structured data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding and application of hydroxypyridine chemistry.

Tautomerism: The Duality of Hydroxypyridines

A fundamental characteristic of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[1] This equilibrium is pivotal as it dictates the nucleophilic character and overall reactivity of the molecule.

-

2-Hydroxypyridine and 4-Hydroxypyridine : These isomers predominantly exist as the pyridone tautomer (pyridin-2(1H)-one and pyridin-4(1H)-one, respectively).[2] The pyridone form is stabilized by several factors, including its amide-like character, aromaticity gained through the delocalization of the nitrogen lone pair, and the strength of the carbon-oxygen double bond.[1][2] In polar solvents like water and alcohols, the pyridone form is heavily favored due to strong intermolecular hydrogen bonding.[3] In the gas phase or non-polar solvents, the hydroxy form becomes more significant.[3][4]

-

3-Hydroxypyridine : This isomer does not possess a stable pyridone tautomer and exists almost exclusively in the hydroxy form. Its reactivity is therefore more analogous to that of a phenol, primarily reacting at the oxygen atom.[5]

The tautomeric equilibrium significantly influences the reaction pathways. The pyridone form introduces an ambident nucleophilic system, with potential reaction sites at both the exocyclic oxygen and the ring nitrogen.

Caption: Tautomeric equilibrium of 2- and 4-hydroxypyridine.

Physicochemical Data

The acidity and basicity of hydroxypyridines are crucial for predicting their behavior in different chemical environments. The pKa values determine the state of protonation and, consequently, the nucleophilicity of the molecule.

| Compound | pKa (Conjugate Acid) | pKa (Neutral) | Reference(s) |

| 2-Hydroxypyridine | 0.75 (at 20°C) | 11.65 - 11.7 | [3][6][7] |

| 3-Hydroxypyridine | 4.79 (at 20°C) | 8.75 | [8] |

| 4-Hydroxypyridine | 3.27 | 11.12 | [9] |

| Pyridine (for comparison) | 5.25 | - |

Reactivity of the Hydroxyl/Pyridone System

Nucleophilic Reactions: O-Alkylation and O-Acylation

As ambident nucleophiles, 2- and 4-hydroxypyridines can undergo alkylation and acylation at either the nitrogen or the oxygen atom. Reaction conditions play a critical role in determining the regioselectivity of these transformations. Generally, O-alkylation and O-acylation lead to the formation of pyridyl ethers and esters, respectively, which are valuable intermediates in drug synthesis.[10][11]

-

O-Alkylation (Ether Synthesis) : The formation of pyridyl ethers can be achieved through various methods. While classic Williamson ether synthesis conditions can be employed, they often lead to mixtures of N- and O-alkylated products. Modern methods have been developed to improve O-selectivity, including reactions with epoxides in the presence of Lewis acids and catalyst-free reactions with specific organohalides.[12][13] Environmentally benign protocols using aqueous micellar media have also been reported to yield excellent results for O-alkylation.[14]

-

O-Acylation (Ester Synthesis) : Pyridyl esters are frequently used in peptide synthesis due to their reactivity towards nucleophiles.[15] They can be prepared by reacting the hydroxypyridine with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by using an acylating agent such as acetic anhydride in pyridine.[15][16] Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be achieved under acidic conditions.[17]

Caption: Generalized workflow for O-alkylation of hydroxypyridine.

Activation for Nucleophilic Aromatic Substitution (SNAr)

The hydroxyl group is a poor leaving group and must be converted into a more labile functionality to participate in nucleophilic substitution or cross-coupling reactions. A common strategy is its conversion to a sulfonate ester, such as a tosylate (-OTs) or a triflate (-OTf).

-

Formation of Sulfonate Esters : Hydroxypyridines can be readily converted to their corresponding sulfonate esters by reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base. An efficient copper-assisted method also allows for the conversion using sodium sulfinates.[18]

-

Cross-Coupling Reactions : Pyridyl triflates and tosylates are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions.[18][19] This two-step sequence (activation then coupling) is a powerful tool for introducing carbon-carbon and carbon-nitrogen bonds at the position of the original hydroxyl group, providing access to a vast array of complex substituted pyridines.[19][20]

Caption: Logical pathway for activating the hydroxyl group for cross-coupling.

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is an ortho-, para-directing and activating substituent in electrophilic aromatic substitution. However, the pyridine ring itself is electron-deficient and generally resistant to EAS. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration), the ring nitrogen becomes protonated, which strongly deactivates the ring towards electrophilic attack.

-

Reactivity of 3-Hydroxypyridine : As it exists in the hydroxy form, it can undergo EAS. For instance, nitration of 3-hydroxypyridine occurs on the conjugate acid at the 2-position.[21]

-

Reactivity of Pyridine-N-oxides : To facilitate EAS on the pyridine ring, it is often converted to the corresponding N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position.[22] The N-oxide can subsequently be reduced back to the pyridine.

Key Experimental Protocols

The following sections provide generalized, detailed methodologies for key transformations involving the hydroxyl group on a pyridine ring.

Protocol for O-Alkylation of Hydroxypyridine

This protocol is adapted from procedures utilizing basic conditions and an alkyl halide.[14][23]

-

Reaction Setup : To a round-bottom flask charged with the hydroxypyridine (1.0 equiv.) and a suitable solvent (e.g., acetone, DMF, 5-10 mL/mmol), add a base such as potassium carbonate (K₂CO₃, 1.0-1.5 equiv.).

-

Addition of Reagents : To the stirring suspension, add the alkylating agent (e.g., an alkyl iodide or bromide, 1.0-1.2 equiv.).

-

Reaction Execution : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

-

Workup : After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 20 mL) and wash sequentially with water (2 x 15 mL) and brine.[23]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography to yield the desired O-alkylated pyridine.

Protocol for O-Acylation using Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a hydroxyl group.[16]

-

Reaction Setup : Dissolve the hydroxypyridine (1.0 equiv.) in dry pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

-

Addition of Reagents : Cool the solution to 0°C in an ice bath. Add acetic anhydride (Ac₂O, 1.5–2.0 equiv.) dropwise to the solution.

-

Reaction Execution : Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quenching : Quench the reaction by the slow addition of dry methanol (MeOH).

-

Workup : Remove the solvent by co-evaporation with toluene under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate.

-

Washing : Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired O-acetylated product.[16]

Protocol for Synthesis of Pyridinyl Sulfonate Esters

This protocol is based on a copper-assisted method for the conversion of hydroxypyridines to their sulfonate esters.[18]

-

Reaction Setup : In a reaction vessel, combine the hydroxypyridine (1.0 equiv., 0.2 mmol), sodium sulfinate (e.g., sodium p-toluenesulfinate, 1.5 equiv.), and copper(II) bromide (CuBr₂, 1.0 equiv.).

-

Solvent Addition : Add a suitable solvent (e.g., 1,4-dioxane, 2 mL).

-

Reaction Execution : Stir the mixture at 90 °C under an air atmosphere. Monitor the reaction progress using TLC.

-

Workup : Upon completion, cool the reaction mixture to room temperature.

-

Purification : Directly load the reaction mixture onto a silica gel column and purify using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the pyridinyl sulfonate ester.[18]

Conclusion

The hydroxyl group on a pyridine ring exhibits a rich and complex reactivity profile, governed primarily by the position-dependent tautomeric equilibrium. For the 2- and 4-isomers, the ambident nucleophilicity of the dominant pyridone form allows for selective N- or O-functionalization by careful choice of reaction conditions. For the 3-isomer, reactivity mirrors that of a phenol. A key synthetic strategy involves converting the poorly leaving hydroxyl group into a sulfonate ester, which unlocks access to a vast array of substituted pyridines via modern cross-coupling methodologies. A thorough understanding of these principles is indispensable for researchers in the pharmaceutical and agrochemical industries, enabling the rational design and synthesis of novel, high-value molecules.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. chembk.com [chembk.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]

- 15. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. youtube.com [youtube.com]

- 23. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,6-Dibromo-3-hydroxypyridine: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the strategic use of versatile chemical building blocks is fundamental to the efficient synthesis of novel therapeutic agents. Among these, 2,6-Dibromo-3-hydroxypyridine has emerged as a pivotal intermediate. Its molecular architecture, characterized by a pyridine core functionalized with two reactive bromine atoms and a hydroxyl group, offers a trifecta of synthetic handles for constructing complex molecular scaffolds.[1] This unique combination of reactive sites makes it an invaluable precursor for generating diverse chemical libraries, particularly in the pursuit of kinase inhibitors and other biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and critical role in modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 6602-33-1 | N/A |

| Molecular Formula | C₅H₃Br₂NO | N/A |

| Molecular Weight | 252.89 g/mol | N/A |

| Appearance | White to light yellow powder or crystal | N/A |

| Melting Point | 164-168 °C | N/A |

| Purity | Typically >97% | N/A |

| Synonyms | 2,6-Dibromo-3-pyridinol | N/A |

Synthesis of this compound

While specific literature detailing the direct synthesis of this compound is not widely published, a plausible and efficient route involves the direct bromination of 3-hydroxypyridine. The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the bromine atoms to the ortho and para positions (positions 2 and 6).

Proposed Synthetic Protocol: Bromination of 3-Hydroxypyridine

This protocol is based on general procedures for the bromination of activated pyridine rings.

Materials:

-

3-Hydroxypyridine

-

Bromine (Br₂)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Ice-salt bath

-

Appropriate acid for neutralization (e.g., HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

An aqueous solution of sodium hydroxide is prepared and cooled to between -10 °C and 0 °C using an ice-salt bath.

-

To this cooled solution, a stoichiometric amount of liquid bromine (2.0 equivalents) is added dropwise, maintaining the low temperature to form a sodium hypobromite solution.

-

3-Hydroxypyridine (1.0 equivalent) is dissolved in a separate portion of aqueous sodium hydroxide.

-

The 3-hydroxypyridine solution is then added dropwise to the cold sodium hypobromite solution. The temperature of the reaction mixture should be carefully maintained below 15 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 2.5-3 hours) to ensure the reaction goes to completion.

-

The reaction is then carefully neutralized by the addition of acid until the pH reaches approximately 7, which will precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product.

Role as a Pharmaceutical Intermediate and Key Reactions

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the hydroxyl group can be used for etherification or other modifications.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, making it indispensable in pharmaceutical synthesis.[2][3] The bromine atoms at the 2 and 6 positions of the pyridine ring are readily displaced, allowing for the introduction of a wide variety of aryl or heteroaryl substituents. This reaction is a cornerstone for building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.[4]

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that serve as a starting point for optimization.

| Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 - 100 | 12 - 18 | Good to Excellent |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 100 - 110 | 4 - 18 | Good to Excellent |

| PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene / H₂O or DMF | 80 - 100 | 8 - 16 | Good to Excellent |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 100 | 12 - 24 | Moderate to Good |

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound, the arylboronic acid, and the base.

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Catalyst Addition: The palladium catalyst is added to the flask under the inert atmosphere.

-

Solvent Addition: The degassed solvent mixture is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired aryl-substituted hydroxypyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegative bromine atoms, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] This reaction allows for the direct displacement of the bromide ions by a wide range of nucleophiles, most commonly amines, to form aminopyridine derivatives. This pathway is a highly effective strategy for introducing key pharmacophores and modulating the physicochemical properties of the final compound.[6][7]

Materials:

-

This compound (1.0 equiv.)

-

Amine nucleophile (e.g., morpholine, piperidine, 1.5-2.0 equiv.)

-

Base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.)

-

Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the base in the chosen solvent.

-

Nucleophile Addition: Add the amine nucleophile to the reaction mixture.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 120 °C. Stir for several hours (e.g., 4-12 hours), monitoring the reaction's progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove residual solvent and salts, and dry under vacuum to yield the aminopyridine product. Further purification can be done by recrystallization or column chromatography if necessary.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Consequently, kinase inhibitors represent a major class of modern therapeutics. The pyridine scaffold is a privileged structure in kinase inhibitor design, as the ring nitrogen can form critical hydrogen bond interactions within the ATP-binding site of the target kinase.

This compound serves as an ideal starting point for building kinase inhibitors based on substituted pyridine or fused-ring systems like pyrido[2,3-d]pyrimidines.[8] The Suzuki and SNAr reactions described above allow for the systematic and combinatorial derivatization at the 2- and 6-positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.

Conclusion

This compound is a high-value, versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity allows for selective functionalization through robust and scalable chemical transformations like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This flexibility provides medicinal chemists with a powerful platform to rapidly generate libraries of novel, complex molecules. Its demonstrated utility as a scaffold for kinase inhibitors underscores its importance in the development of next-generation targeted therapies, making it a compound of significant interest for any drug discovery program.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2,6-Dibromo-3-hydroxypyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in the development of novel therapeutic agents, with its derivatives demonstrating a broad spectrum of biological activities. Among the vast array of pyridine-based synthons, 2,6-dibromo-3-hydroxypyridine stands out as a particularly versatile scaffold. Its unique arrangement of reactive sites—two bromine atoms amenable to cross-coupling reactions and a hydroxyl group for further functionalization—provides a powerful platform for the synthesis of complex molecules with significant potential in medicinal chemistry. This technical guide explores the utility of the this compound core, with a focus on its application in the synthesis of potent anticancer agents.

Core Applications in Drug Discovery

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The bromine atoms at the 2 and 6 positions are readily displaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The hydroxyl group at the 3-position can be used as a handle for further derivatization, such as etherification or esterification, to modulate the physicochemical properties and biological activity of the final compounds. This trifunctional nature of the molecule makes it an ideal starting material for the construction of compound libraries for high-throughput screening.

While direct applications of this compound are primarily as a synthetic intermediate, the broader 2,6-dibromopyridine scaffold has been successfully employed in the development of potent inhibitors of various biological targets. A notable example is the synthesis of pyridine-bridged analogues of Combretastatin-A4, a potent natural product that inhibits tubulin polymerization.

Case Study: Pyridine-Bridged Combretastatin-A4 Analogues as Anticancer Agents

Researchers have utilized 2,6-dibromopyridine as a central scaffold to synthesize a series of combretastatin-A4 analogues with significant antiproliferative activity against various cancer cell lines. These compounds mimic the cis-stilbene geometry of combretastatin-A4, with the pyridine ring serving as a constrained linker between two substituted phenyl rings.

Quantitative Biological Data

The antiproliferative activity of a selection of these pyridine-bridged combretastatin-A4 analogues is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID | R1 | R2 | HeLa IC50 (μM)[1][2] | MDA-MB-231 IC50 (μM)[1][2] |

| 4h | 3,4,5-(OMe)3 | 4-F | 0.008 | 0.006 |

| 4s | 3,4,5-(OMe)3 | 3-F | 0.009 | 0.007 |

| CA-4 | - | - | 0.002 | 0.002 |

CA-4 (Combretastatin-A4) is included as a positive control.

Experimental Protocols

General Synthetic Procedure for Pyridine-Bridged Combretastatin-A4 Analogues:

The synthesis of the target compounds is achieved through a sequential Suzuki cross-coupling reaction starting from 2,6-dibromopyridine.

-

Monocoupling Reaction: To a solution of 2,6-dibromopyridine in a suitable solvent (e.g., toluene), a boronic acid (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., Na2CO3, 2.0 equivalents in aqueous solution) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The resulting mono-arylated pyridine is purified by column chromatography.[1][2]

-

Second Coupling Reaction: The purified mono-arylated pyridine is then subjected to a second Suzuki coupling reaction with a different boronic acid using similar reaction conditions as the first step. The final diaryl-substituted pyridine product is purified by column chromatography.[1][2]

Cell Cycle Analysis Protocol:

-

HeLa or MDA-MB-231 cells are seeded in 6-well plates and allowed to attach overnight.

-

The cells are then treated with the test compounds at a concentration of 1 μM for 24 hours.

-

After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then washed with PBS and incubated with RNase A and propidium iodide (PI) solution.

-

The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The pyridine-bridged combretastatin-A4 analogues exert their anticancer effects by disrupting the microtubule dynamics within cancer cells. They bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

The efficacy of the most potent analogues, 4h and 4s , in arresting the cell cycle at the G2/M phase was demonstrated to be comparable to, and in some cases even more effective than, the natural product combretastatin-A4.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the creation of unsymmetrically diaryl-substituted pyridines from 2,6-dibromopyridine.

Caption: General synthetic scheme for pyridine-bridged combretastatin-A4 analogues.

Future Perspectives